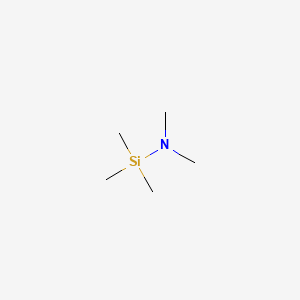

N,N-Dimethyltrimethylsilylamine

描述

Significance in Contemporary Chemical Synthesis and Materials Science

The primary role of N,N-Dimethyltrimethylsilylamine in chemical synthesis is as a powerful silylating agent. chemicalbook.com Silylation is the process of introducing a trimethylsilyl (B98337) (TMS) group to a molecule, which is crucial for protecting sensitive functional groups during complex chemical reactions. This compound is particularly effective for the protection of alcohols, amines, thiols, and carboxylic acids. gelest.com The TMS group can be introduced in high yield and is stable across a wide range of reaction conditions, yet it can be selectively removed when needed. gelest.com This protective strategy is fundamental in multi-step organic syntheses, such as in the creation of complex molecules like prostaglandins (B1171923), where it selectively silylates equatorial hydroxyl groups. gelest.com

In the realm of materials science, this compound is a key precursor in the production of various silicon-containing materials. Its properties are leveraged to create hydrophobic (water-resistant) coatings and polymers. gelest.com Silanes like this compound impart surface hydrophobicity by creating a non-polar interphase that shields polar surfaces from water interaction. gelest.com These coatings are valuable for protecting materials ranging from pigmented coatings to rebar-reinforced concrete. gelest.com Furthermore, it has specialized applications in the semiconductor industry. Research has shown its utility as a passivation agent for silicon dioxide surfaces in atomic layer deposition (ALD), a technique essential for manufacturing advanced semiconductors. It also serves as a molecular precursor in chemical vapor deposition (CVD) processes for creating silicon-containing thin films with controlled silicon-nitrogen-carbon compositions.

Overview of Primary Research Applications

The versatile reactivity of this compound has led to its use in a variety of primary research applications. Its function as a silylating agent is not only for protection but also for enhancing the stability and reactivity of biomolecules for analytical purposes like mass spectrometry and chromatography.

A significant application is in the synthesis of nucleoside phosphoramidites, which are critical building blocks in the chemical synthesis of oligonucleotides (short DNA or RNA molecules). chemicalbook.comsigmaaldrich.com The compound is used to protect the hydroxyl groups in nucleosides, allowing for selective reactions to occur without affecting the nucleoside's core structure.

Another key area of research is its role in trifluoromethylation chemistry. It is used to prepare trifluoromethylacetophenone adducts. sigmaaldrich.com These adducts are effective reagents for introducing the trifluoromethyl group to carbonyls and imines, a transformation of high importance in pharmaceutical chemistry. sigmaaldrich.com

Furthermore, this compound serves as a reactant for preparing other useful chemical reagents. sigmaaldrich.comsigmaaldrich.com For instance, it is used to synthesize (Dimethylamino)sulfur trifluoride (Me-DAST), a deoxofluorinating agent that converts aliphatic alcohols to their corresponding fluorides. sigmaaldrich.comsigmaaldrich.com

In analytical chemistry, particularly in gas chromatography (GC), it is used as a derivatization reagent. chemicalbook.comyoutube.com Certain compounds with polar functional groups are not volatile enough for GC analysis. youtube.com Silylation with reagents like this compound renders them more volatile, enabling their separation and analysis by GC. youtube.com

Summary of this compound Research Applications

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Protecting agent for alcohols, amines, and carboxylic acids. |

| Selective silylation in prostaglandin (B15479496) synthesis. gelest.com | |

| Biochemical Synthesis | Synthesis of nucleoside phosphoramidites for oligonucleotide creation. chemicalbook.comsigmaaldrich.com |

| Pharmaceutical Chemistry | Preparation of reagents for nucleophilic trifluoromethylation. sigmaaldrich.com |

| Reagent Synthesis | Preparation of (Dimethylamino)sulfur trifluoride (Me-DAST). sigmaaldrich.comsigmaaldrich.com |

| Materials Science | Precursor for hydrophobic coatings and silicon-based polymers. |

| Passivation agent in atomic layer deposition (ALD). | |

| Precursor in chemical vapor deposition (CVD) for thin films. | |

| Analytical Chemistry | Derivatization reagent for gas chromatography (GC). chemicalbook.com |

This table summarizes the principal research applications of this compound.

Structure

3D Structure

属性

CAS 编号 |

18135-05-2 |

|---|---|

分子式 |

C5H15NSi |

分子量 |

117.26 g/mol |

IUPAC 名称 |

N-methyl-1-trimethylsilylmethanamine |

InChI |

InChI=1S/C5H15NSi/c1-6-5-7(2,3)4/h6H,5H2,1-4H3 |

InChI 键 |

VLSFITLAADJYOS-UHFFFAOYSA-N |

SMILES |

CN(C)[Si](C)(C)C |

规范 SMILES |

CNC[Si](C)(C)C |

物理描述 |

Clear colorless liquid; [Sigma-Aldrich MSDS] |

产品来源 |

United States |

Ii. Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to N,N-Dimethyltrimethylsilylamine

The synthesis of this compound can be achieved through various routes, adaptable to both small-scale laboratory settings and large-scale industrial manufacturing.

In a laboratory environment, this compound is commonly synthesized by the reaction of trimethylchlorosilane with dimethylamine (B145610). chemicalbook.com This reaction is typically performed in a suitable solvent and under an inert atmosphere to prevent side reactions with moisture. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic silicon atom of trimethylchlorosilane, displacing the chloride ion. The resulting product is then purified, often by distillation. chemicalbook.com

Another laboratory method involves the reaction of hexamethyldisilazane (B44280) with dimethylamine. chemicalbook.com

| Reactants | Product | Conditions |

| Trimethylchlorosilane, Dimethylamine | This compound | Inert atmosphere, solvent |

| Hexamethyldisilazane, Dimethylamine | This compound | - |

Table 1: Laboratory-Scale Synthesis of this compound

On an industrial scale, the synthesis of this compound also primarily relies on the reaction between trimethylchlorosilane and dimethylamine. The process is optimized for high yield and purity by carefully controlling reaction parameters such as temperature, solvent, and purification strategies. To drive the reaction to completion, an excess of dimethylamine is often employed. The production process may also involve distillation and rectification of the crude product to achieve the desired purity. chemicalbook.com

| Parameter | Industrial Process Consideration |

| Reactants | Trimethylchlorosilane and excess dimethylamine |

| Temperature | Controlled to optimize yield and purity |

| Solvent | Selected for optimal reaction conditions and purification |

| Purification | Atmospheric distillation and rectification chemicalbook.com |

Table 2: Key Parameters in Industrial Production of this compound

Reaction Mechanisms Governing this compound Reactivity

The utility of this compound in organic synthesis stems from its distinct reactivity, primarily as a nucleophile and a silylating agent.

This compound is characterized as a strong nucleophile due to the presence of the lone pair of electrons on the nitrogen atom. guidechem.com This nucleophilicity allows it to readily react with various electrophiles. Furthermore, it is a potent silylating agent, capable of introducing the trimethylsilyl (B98337) (TMS) group onto other molecules. gelest.com The trimethylsilyl group is a valuable protecting group for functional groups like alcohols, amines, and carboxylic acids during multi-step syntheses. gelest.com Compared to other silylating agents like hexamethyldisilazane (HMDS), this compound is considered a stronger reagent. gelest.com

Silylation reactions involving this compound generally proceed through a second-order nucleophilic substitution (SN2) mechanism. taylorandfrancis.com The nitrogen atom of this compound acts as the nucleophile, attacking the substrate and transferring the trimethylsilyl group. For instance, in the silylation of an alcohol, the nitrogen atom attacks the proton of the hydroxyl group, while the silicon atom is attacked by the oxygen atom, leading to the formation of a silyl (B83357) ether and dimethylamine as a byproduct. These reactions are crucial for protecting sensitive functional groups and enhancing the stability and volatility of molecules for analytical purposes. taylorandfrancis.com

Beyond its role as a primary reactant, this compound can also function as a non-nucleophilic base. guidechem.com Its basicity, attributed to the dimethylamino group, allows it to deprotonate substrates and facilitate various reactions, such as condensation and substitution reactions. guidechem.com This dual functionality as both a silylating agent and a base enhances its versatility in organic synthesis. For example, it can be used to activate certain compounds for subsequent reactions.

Decomposition Pathways and Intermediate Formation Studies

The thermal and chemical stability of this compound is a critical factor in its application, particularly in high-temperature processes like chemical vapor deposition (CVD). Understanding its decomposition pathways and the intermediates formed is essential for process optimization and predicting product formation. While direct, comprehensive experimental studies on the decomposition of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies and experimental data on structurally related organosilicon and amino compounds.

The decomposition of this compound, which has the structure (CH₃)₃Si-N(CH₃)₂, can be initiated through several potential pathways, primarily involving the cleavage of its weakest chemical bonds. The relative strengths of the bonds within the molecule, such as Si-N, Si-C, N-C, and C-H, dictate the most likely initial steps in its thermal degradation. Homolytic cleavage, where a bond breaks to form two radical species, is a common primary decomposition mechanism at high temperatures.

Likely Initial Cleavage Sites:

Based on bond dissociation energy (BDE) data from related compounds, the initial fragmentation of this compound is expected to occur at the Si-N or N-C bonds. A computational study on the decomposition of a similar compound, bis(dimethylamino)silane (BDMAS), found that the N-CH₃ bond was weaker than the Si-N bond. This suggests that a likely initial step is the loss of a methyl radical from the dimethylamino group.

Si-N Bond Cleavage: This pathway would lead to the formation of a trimethylsilyl radical ((CH₃)₃Si•) and a dimethylamino radical (•N(CH₃)₂). The trimethylsilyl radical is a key intermediate in many organosilicon pyrolysis processes.

N-C Bond Cleavage: This pathway involves the breaking of one of the nitrogen-methyl bonds, yielding a (trimethylsilyl)(methyl)amino radical ((CH₃)₃Si-N(CH₃)•) and a methyl radical (•CH₃).

Si-C Bond Cleavage: The cleavage of a silicon-methyl bond would produce a (dimethylamino)dimethylsilyl radical ((CH₃)₂N-Si(CH₃)₂•) and a methyl radical (•CH₃).

The relative likelihood of these initial steps is governed by their respective bond dissociation energies.

Table 1: Comparison of Typical Bond Dissociation Energies (BDE) in Related Organosilicon and Amine Compounds

| Bond Type | Compound Class | Typical BDE (kcal/mol) | Reference |

|---|---|---|---|

| Si-N | Aminosilanes | ~80 - 105 | gelest.comgelest.com |

| Si-C | Alkylsilanes | ~88 - 90 | gelest.com |

| N-C | Alkylamines | ~81 - 86 | ic.ac.uk |

Note: These are generalized values and can vary based on the specific molecular structure. The data is collated from various sources studying related molecular structures.

Formation of Intermediates and Subsequent Reactions:

Following the initial bond cleavage, the resulting radical intermediates can undergo a variety of subsequent reactions, leading to a complex mixture of final products.

Hydrogen Abstraction: The highly reactive primary radicals (e.g., •CH₃, •N(CH₃)₂) can abstract hydrogen atoms from other parent molecules or from the surrounding environment, leading to the formation of stable molecules like methane (B114726) (CH₄) or dimethylamine (HN(CH₃)₂), and generating new, larger radicals.

Radical Recombination: Two radicals can combine to form a new stable molecule.

Rearrangement and Elimination: More complex, concerted pathways may also occur. Drawing analogy from computational studies on bis(dimethylamino)silane, intramolecular elimination reactions could be significant. nih.gov For example, a 1,2-elimination could lead to the formation of intermediates like silanimines (R₂Si=NR) or methyleneimines (H₂C=NR). A potential pathway for this compound could involve the formation of a transient four-membered ring transition state, followed by the elimination of a stable molecule like methane to form a species containing a silicon-nitrogen double bond.

In the thermal decomposition of the related compound tetramethylsilane (B1202638) (TMS), the initial step is the loss of a methyl radical to form the trimethylsilyl radical (Me₃Si•). dntb.gov.ua This radical can then undergo further reactions, including the loss of a hydrogen atom to form the highly reactive intermediate dimethyl(methylene)silane (Me₂Si=CH₂). dntb.gov.ua A similar pathway could be envisioned for the radicals formed from this compound, leading to a variety of silicon-containing unsaturated intermediates.

Detailed research findings from a computational study on the decomposition of bis(dimethylamino)silane (BDMAS) provide further clues. nih.gov That study found that the pathway involving the concerted elimination of methane to form N-dimethylaminosilyl methyleneimine (H₂C=N-SiH₂NMe₂) was kinetically and thermodynamically favored over simple bond cleavage across a wide temperature range. nih.gov This highlights the importance of considering pathways beyond simple homolytic bond fission when predicting the decomposition products of silylamines like this compound.

Table 2: Potential Intermediates in the Decomposition of this compound

| Intermediate Species | Chemical Formula | Formation Pathway (Hypothesized) |

|---|---|---|

| Trimethylsilyl radical | (CH₃)₃Si• | Si-N bond cleavage |

| Dimethylamino radical | •N(CH₃)₂ | Si-N bond cleavage |

| (Trimethylsilyl)(methyl)amino radical | (CH₃)₃Si-N(CH₃)• | N-C bond cleavage |

| Methyl radical | •CH₃ | N-C or Si-C bond cleavage |

| Dimethyl(methylene)silamine | (CH₃)₂Si=NCH₃ | Rearrangement/elimination from (CH₃)₃Si-N(CH₃)• |

The study of these decomposition pathways is complex, often requiring a combination of experimental techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and high-level computational chemistry to identify transient intermediates and map out the potential energy surfaces of the various reaction coordinates.

Iii. Advanced Applications in Organic Synthesis

Functional Group Protection Strategies

The introduction of a trimethylsilyl (B98337) protecting group is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups and prevent undesired side reactions. TMSDMA is a valuable reagent in this context due to its high silylating potential. gelest.comcolostate.edu The resulting silylated compounds, such as silyl (B83357) ethers and silyl amines, are generally stable under basic conditions and can be selectively removed when the protection is no longer needed. gelest.com

A key application of N,N-Dimethyltrimethylsilylamine is the protection of hydroxyl (-OH) groups in alcohols and phenols by converting them into trimethylsilyl ethers. This transformation is crucial in multi-step syntheses where the acidity of a hydroxyl proton or its nucleophilicity could interfere with subsequent reaction steps.

A notable feature of TMSDMA is its ability to achieve stereoselective silylation. Research has demonstrated that it can selectively silylate equatorial hydroxyl groups. gelest.com This selectivity is particularly significant in the chemistry of cyclic compounds, such as steroids and carbohydrates, where the spatial orientation of functional groups dictates the molecule's reactivity and biological activity. The selective protection of an equatorial alcohol over a more sterically hindered axial one allows for the differential functionalization of polyhydroxylated compounds.

Table 1: Comparison of Silylating Agents for Hydroxyl Group Protection

| Silylating Agent | Abbreviation | Key Features |

| This compound | TMSDMA | Strong silylating agent; selectively silylates equatorial hydroxyls. gelest.com |

| Hexamethyldisilazane (B44280) | HMDS | Often used for silylating alcohols, but TMSDMA is considered a stronger reagent. gelest.com |

| Trimethylsilylimidazole | TMSI | A very reactive silylating agent, especially for alcohols. |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Common reagent for forming trimethylsilyl ethers. |

The utility of this compound extends beyond alcohols to other nucleophilic functional groups. gelest.com

Amines: Primary and secondary amines can be readily silylated with TMSDMA to form N-trimethylsilyl amines. This protection strategy is employed to moderate the reactivity of the N-H bond and to prevent amines from acting as unwanted nucleophiles or bases in a reaction sequence.

Carboxylic Acids: Carboxylic acids are converted to their corresponding trimethylsilyl esters upon reaction with TMSDMA. This protection is vital as the acidic proton of a carboxylic acid is incompatible with many organometallic reagents (like Grignard or organolithium reagents) and basic reaction conditions. Silyl ester formation also increases the volatility of the compound, which can be advantageous for analytical techniques like gas chromatography.

Thiols: Thiols (-SH) can be protected as trimethylsilyl thioethers. The thiol proton is acidic and the thiolate anion is a potent nucleophile, making protection necessary in many synthetic routes.

The strategic use of protecting groups is fundamental to the successful execution of complex, multi-step organic syntheses. Silylating agents like this compound are indispensable tools in this regard. gelest.com By temporarily masking reactive functional groups, they allow for transformations to be carried out on other parts of the molecule that would otherwise be impossible.

For instance, in the synthesis of a complex natural product containing both a ketone and an alcohol, the alcohol can be protected as a trimethylsilyl ether using TMSDMA. Subsequently, a nucleophilic addition to the ketone can be performed without the acidic alcohol proton quenching the nucleophile. After the desired transformation, the silyl ether can be cleaved to regenerate the alcohol, completing the sequence. The stability of silyl ethers over a wide range of non-acidic reaction conditions makes them highly reliable protecting groups for such synthetic endeavors.

Role in Complex Molecule Construction

Beyond its role in general functional group protection, this compound is a key reactant in the synthesis of specific classes of complex and biologically important molecules.

The chemical synthesis of DNA and RNA oligonucleotides is predominantly achieved using the phosphoramidite (B1245037) method. This automated, solid-phase synthesis relies on the sequential addition of nucleotide building blocks called nucleoside phosphoramidites. This compound plays a critical role as a reactant in the preparation of these essential monomers. sigmaaldrich.com

In this process, a protected deoxynucleoside reacts with a phosphitylating agent, and TMSDMA is used to form the crucial phosphoramidite moiety. sigmaaldrich.com Specifically, it can be used in the preparation of deoxynucleoside phosphoramidites, which are then used in automated DNA synthesizers. sigmaaldrich.com The N,N-dimethylamino group is part of the phosphoramidite that is activated by a weak acid, such as 1H-tetrazole, during the coupling step of oligonucleotide synthesis. This activation enables the rapid and efficient formation of the internucleotide phosphite (B83602) triester linkage. The stability of the phosphoramidite monomers, which are often based on N,N-dialkylamino groups like the one derived from TMSDMA, is crucial for the high fidelity of automated DNA synthesis. nih.gov

Table 2: Key Reagents in Phosphoramidite Synthesis

| Reagent Type | Example | Role in Synthesis |

| Phosphitylating Agent / Precursor | Alkyloxy(or aryloxy)-triazolylphosphine | Reacts with a protected deoxynucleoside and TMSDMA to form the phosphoramidite. sigmaaldrich.com |

| Silylating Amine | This compound (TMSDMA) | Reactant used to create the nucleoside phosphoramidite building block. sigmaaldrich.com |

| Activator | 1H-Tetrazole | Protonates the diisopropylamino group of the phosphoramidite, activating it for coupling. |

| Capping Agent | Acetic Anhydride and N-Methylimidazole | Acetylates unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |

| Oxidizing Agent | Iodine/Water solution | Oxidizes the phosphite triester linkage to the more stable phosphate (B84403) triester. |

Prostaglandins (B1171923) are a group of physiologically active lipid compounds with diverse hormone-like effects in animals. Their complex and stereochemically rich structures have made them challenging targets for synthetic chemists. The strategic use of protecting groups is paramount in any total synthesis of these molecules.

This compound has been identified as a valuable reagent in prostaglandin (B15479496) synthesis. gelest.comcolostate.edu Its ability to selectively silylate equatorial hydroxyl groups is particularly advantageous. gelest.com Many prostaglandin intermediates contain multiple hydroxyl groups with different steric environments and reactivity. The capacity of TMSDMA to differentiate between these hydroxyls allows for the selective protection of one alcohol while leaving another available for subsequent chemical transformation. This selective protection is a critical step in building the complex molecular architecture of prostaglandins with the correct stereochemistry at each chiral center. gelest.comcolostate.edu

Formation of Iminium Salts

Iminium salts, characterized by the general structure [R₂C=NR₂]⁺, are highly reactive electrophilic species widely employed in organic synthesis for carbon-carbon and carbon-heteroatom bond formation. This compound serves as a reagent in the formation of these valuable intermediates. The reaction typically involves the interaction of the silylamine with a suitable electrophile. The electrophilic activation of a substrate can lead to the generation of an iminium species, which can then react with a variety of nucleophiles.

Generation of Non-Stabilized Azomethine Ylides via [3+2]-Cycloadditions

This compound and its analogs are instrumental in the generation of non-stabilized azomethine ylides, which are highly reactive 1,3-dipoles. These ylides are not isolated but are generated in situ and immediately trapped by a dipolarophile in a [3+2]-cycloaddition reaction to construct five-membered nitrogen-containing heterocyclic rings like pyrrolidines. enamine.net This method is a conceptually straightforward pathway for pyrrolidine (B122466) synthesis. niscpr.res.in

Silyl-substituted amines, such as N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine, function as stable precursors to these non-stabilized ylides. niscpr.res.in The generation of the azomethine ylide occurs in the presence of a fluoride (B91410) source, like lithium fluoride (LiF), or an acid catalyst, such as trifluoroacetic acid (TFA). The ylide then reacts with a wide range of dipolarophiles, including activated alkenes, to produce functionalized pyrrolidines with high regio- and stereoselectivity. niscpr.res.in

The versatility of this method is demonstrated by its application in synthesizing a variety of complex molecules. For example, the cycloaddition of these ylides with 2-benzothiazolamines has been shown to produce 1,3,5-trisubstituted imidazolidines in high yields. Similarly, reaction with 4-vinylfuranones affords pyrrolidinylfuranones.

Table 1: Examples of [3+2]-Cycloaddition Reactions with In Situ Generated Azomethine Ylides

| Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

| N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine | 4-vinylfuranones | LiF, MeCN, sonication | Pyrrolidinylfuranones |

| N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine | 2-benzothiazolamines | TFA | Imidazolidine derivatives |

| N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine niscpr.res.in | N-Phenylmaleimide | LiF, MeCN, sonication | Pyrrolidine derivative |

Synthesis of Styrylcyclohex-2-enone Derivatives

This compound (TMSDMA) is utilized in a mild and efficient, solvent-free method for synthesizing styrylcyclohex-2-enone derivatives. This procedure involves the condensation of an aldehyde with a cyclohexenone precursor in the presence of a lithium perchlorate (B79767) and TMSDMA medium at room temperature. This approach represents a significant improvement over traditional methods that may require harsher conditions. The reaction is noted for being convenient and rapid, providing a straightforward route to this class of compounds.

Advanced Reaction Chemistry

Nucleophilic Trifluoromethylation of Carbonyl and Imine Groups

This compound plays a key role in the preparation of reagents for nucleophilic trifluoromethylation, a critical transformation in medicinal and agricultural chemistry due to the unique properties conferred by the trifluoromethyl (CF₃) group. The silylamine is used as a reactant to prepare a trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct. This adduct serves as an efficient and stable reagent for the nucleophilic transfer of a CF₃ group to electrophilic carbonyl compounds and imines. While other systems exist for this purpose, such as the use of trifluoromethyl iodide (CF₃I) with tetrakis(dimethylamino)ethylene (B1198057) (TDAE), the adduct derived from this compound offers a valuable alternative.

Precursor for Deoxofluorinating Agents (e.g., (Dimethylamino)sulfur Trifluoride)

This compound is a key starting material for the synthesis of important deoxofluorinating agents. Specifically, it is used to prepare (Dimethylamino)sulfur trifluoride (Me-DAST). This type of reagent is highly valuable for converting alcohols to their corresponding alkyl fluorides and for the fluorination of carbonyl compounds.

The synthesis involves the reaction of the silylamine with sulfur tetrafluoride (SF₄). A well-documented analogous procedure is the preparation of Diethylaminosulfur trifluoride (DAST) from N,N-diethylaminotrimethylsilane. In this synthesis, the aminosilane (B1250345) is added dropwise to a solution of sulfur tetrafluoride in a suitable solvent like trichlorofluoromethane (B166822) at low temperatures (e.g., below -60°C). The reaction produces the desired dialkylaminosulfur trifluoride and the volatile byproduct, fluorotrimethylsilane. These reagents are advantageous over SF₄ gas as they are liquids that are easier to handle in standard laboratory glassware at atmospheric pressure.

Table 2: Synthesis of Dialkylaminosulfur Trifluorides

| Silylamine Precursor | Reagent | Product | Key Byproduct |

| This compound | Sulfur Tetrafluoride | (Dimethylamino)sulfur Trifluoride | Fluorotrimethylsilane |

| N,N-Diethylaminotrimethylsilane | Sulfur Tetrafluoride | Diethylaminosulfur Trifluoride | Fluorotrimethylsilane |

Involvement in the Preparation of Vilsmeier Reagents and Related Imidoyl Chlorides

The Vilsmeier reagent, a chloroiminium salt with the formula [(CH₃)₂N=CHCl]⁺Cl⁻, is a versatile formylating agent in organic chemistry. The standard and most common preparation method involves the reaction of N,N-dimethylformamide (DMF) with a chlorinating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or oxalyl chloride. In these established syntheses, DMF serves as the source of the dimethylaminomethylene unit.

While there is no direct evidence in the reviewed literature of this compound being a standard precursor for the classic Vilsmeier reagent, related imidoyl chlorides can be prepared from alternative starting materials. For example, N,N,N',N'-tetramethylchloroformamidinium chloride (TMC), an efficient dehydrating reagent, is synthesized from N,N,N',N'-tetramethylurea and a chlorinating agent. This demonstrates that sources other than DMF can be used to generate related iminium-based reagents. The involvement of this compound in this area would be as a potential, though non-standard, source for the dimethylamino moiety in the synthesis of such specialized imidoyl chlorides.

Reaction with Carboxylic Acid Amides: N-C(=O) and N-Me Bond Cleavage Mechanisms

The reaction of this compound with carboxylic acid amides, particularly in the presence of silylating agents like iodo(trimethyl)silane, presents a fascinating case of competing bond cleavage pathways. Research has demonstrated that the interaction between iodo(trimethyl)silane and N,N-dimethyl-substituted amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), can proceed via two distinct mechanistic routes: the cleavage of the N-C(=O) bond and the cleavage of the N-Me bond.

The primary course of the reaction predominantly involves the cleavage of the amide's N-C(=O) bond. researchgate.netlookchem.com This pathway leads to the formation of this compound and the corresponding acyl iodide. researchgate.netlookchem.com The reaction is initiated by the formation of a primary intermediate, a quaternary ammonium (B1175870) salt, specifically [Me₂(Me₃Si)N⁺COR]I⁻. researchgate.netlookchem.com This intermediate is key to understanding the subsequent bond-breaking steps.

A secondary, less favored pathway involves the cleavage of one of the N-methyl (N-Me) bonds of the amide. researchgate.netlookchem.com This results in the formation of an N-methyl-N-trimethylsilyl derivative of the original amide and methyl iodide. researchgate.netlookchem.com The contribution of this N-Me bond cleavage is noted to be considerably smaller than the N-C(=O) cleavage. researchgate.netlookchem.com

In a study by Voronkov et al., the reaction of iodo(trimethyl)silane with N,N-dimethylformamide and N,N-dimethylacetamide was investigated at a 1:2 molar ratio. The main products observed arose from the N-C(=O) bond cleavage, yielding up to 80% of this compound and the respective acyl iodide. researchgate.netlookchem.com

For the reaction with N,N-dimethylformamide, formyl iodide was detected for the first time through gas chromatography-mass spectrometry, providing direct evidence for the N-C(=O) cleavage mechanism. researchgate.netlookchem.com In addition to the major products, a byproduct, N-methyl imide, was also identified, which is formed from the reaction of the initial amide with the generated acyl iodide. researchgate.netlookchem.com

The following tables summarize the product distribution from the reaction of iodo(trimethyl)silane with N,N-dimethylformamide and N,N-dimethylacetamide, highlighting the prevalence of the N-C(=O) cleavage pathway.

Reaction of Iodo(trimethyl)silane with N,N-Dimethylformamide (DMF)

| Product | Formation Pathway | Yield (%) |

| This compound | N-C(=O) Cleavage | 61 |

| Formyl Iodide | N-C(=O) Cleavage | 5 |

| Methyl Iodide | N-Me Cleavage | 11 |

| N-Methylformimide | Side Reaction | 1 |

Reaction of Iodo(trimethyl)silane with N,N-Dimethylacetamide (DMA)

| Product | Formation Pathway | Isolated Yield (%) |

| This compound | N-C(=O) Cleavage | 25 |

Note: The yield for this compound in the reaction with DMF was determined by gas chromatography-mass spectrometry, while the yield in the reaction with DMA reflects the isolated product.

The data clearly indicates that while both N-C(=O) and N-Me bond cleavages occur, the former is the significantly more dominant mechanistic pathway in the reaction of iodo(trimethyl)silane with N,N-dimethyl-substituted carboxylic acid amides. The formation of the quaternary ammonium salt as the primary intermediate facilitates the dissociation of either the N-CO or N-Me bond. researchgate.netlookchem.com

Iv. Contributions to Material Science and Surface Chemistry

Development of Silicon-Based Polymers and Advanced Materials

N,N-Dimethyltrimethylsilylamine plays a crucial role as a reactant and a catalyst in the synthesis of various silicon-based polymers and advanced materials. One of the primary applications is in the production of polysiloxanes, which are known for their thermal stability, chemical inertness, and hydrophobic properties. The synthesis of vinyl-containing polydimethylsiloxane (B3030410), for instance, can be achieved through the copolycondensation of dimethyl and methyl vinyl dialkoxysilanes in an active medium, a process where this compound can be involved in controlling the molecular weight and the content of vinyl groups. mdpi.com

The compound is also instrumental in the development of advanced materials for microelectronics. In the realm of area-selective atomic layer deposition (AS-ALD), this compound is utilized as a small molecule inhibitor. researchgate.netresearchgate.netibs.re.kr By selectively adsorbing onto certain surfaces, such as silicon dioxide (SiO₂), it effectively deactivates them towards subsequent deposition of thin films like ruthenium (Ru), platinum (Pt), aluminum oxide (Al₂O₃), and hafnium dioxide (HfO₂). ibs.re.krescholarship.org This selective passivation is critical for creating the intricate, high-resolution patterns required in modern semiconductor manufacturing. escholarship.org The effectiveness of this inhibition is dependent on the material being deposited; for instance, the growth of TiO₂ can be blocked for nearly ten ALD cycles, whereas HfO₂ deposition begins after fewer than five cycles. researchgate.net

Furthermore, this compound is used to prepare reactants for specialized polymer synthesis. For example, it is a key component in the synthesis of (dimethylamino)sulfur trifluoride (Me-DAST), which serves as a deoxofluorinating agent for converting aliphatic alcohols into their corresponding fluorides. sigmaaldrich.com It is also used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adducts, which are efficient reagents for the nucleophilic trifluoromethylation of carbonyl and imine groups. sigmaaldrich.com

The table below summarizes the key applications of this compound in the development of silicon-based polymers and advanced materials.

| Application Area | Specific Role of this compound | Resulting Material/Process |

| Polysiloxane Synthesis | Control of molecular weight and vinyl group content in copolycondensation reactions. mdpi.com | Vinyl-containing polydimethylsiloxane with tailored properties. |

| Microelectronics (AS-ALD) | Small molecule inhibitor for selective surface passivation. researchgate.netresearchgate.netibs.re.krescholarship.org | Area-selective deposition of thin films (e.g., Ru, Pt, Al₂O₃, HfO₂). |

| Specialized Reagent Synthesis | Reactant in the preparation of specialized chemical agents. sigmaaldrich.com | (Dimethylamino)sulfur trifluoride (Me-DAST), trifluoromethylacetophenone adducts. |

Surface Modification and Silanization Processes

The ability of this compound to react with hydroxyl groups on various substrates makes it an invaluable tool for surface modification, a process often referred to as silanization. This modification alters the surface properties, such as hydrophobicity, reactivity, and adhesion.

This compound is widely employed for the functionalization of silica (B1680970) (SiO₂) surfaces, including silica nanoparticles. The primary reaction involves the silylation of surface silanol (B1196071) groups (Si-OH), replacing them with hydrophobic trimethylsilyl (B98337) groups (-Si(CH₃)₃). nsf.gov This transformation is crucial for various applications where controlling the surface energy and preventing aggregation of nanoparticles is essential. nih.gov

Research has shown that the surface modification of silica nanoparticles with organosilanes can be optimized to achieve minimal aggregation and reduce non-specific binding, which is critical for their use in bioanalytical applications. nih.gov For instance, co-hydrolysis with tetraethylorthosilicate (TEOS) and various organosilane reagents, including those that can be introduced with the help of this compound, allows for the creation of nanoparticles with a range of functional groups. nih.gov Studies have demonstrated that modifying the surface of silica nanoparticles with amine groups can attenuate lung injury in in-vivo models, suggesting that such functionalization can modulate biological interactions. nih.gov

The table below details the effects of silica surface functionalization.

| Substrate | Modifying Agent | Key Outcome | Application |

| Silica Nanoparticles | Organosilanes (e.g., via this compound) | Reduced aggregation, minimized non-specific binding. nih.gov | Bioanalytical labels, drug delivery. |

| Silica Nanoparticles | Amine-containing silanes | Attenuated lung toxicity in vivo. nih.gov | Biomedical applications. |

| General Silica Surfaces | This compound | Conversion of hydrophilic Si-OH to hydrophobic -Si(CH₃)₃. nsf.gov | Coatings, chromatography, microfluidics. |

The fabrication of reliable nanopipettes and ion-selective electrodes (ISEs) often necessitates the selective modification of their internal surfaces. nih.gov Nanopipettes, typically made from quartz or glass, have hydrophilic surfaces due to the presence of silanol groups. nsf.gov To create a stable interface between two immiscible electrolyte solutions (ITIES) at the tip of the pipette, the surface must be rendered hydrophobic through silanization. nsf.gov this compound is a commonly used silanizing agent for this purpose. nsf.gov The process involves reacting the silanol groups on the inner surface of the nanopipette with this compound, which replaces the hydrophilic -OH groups with hydrophobic silyl (B83357) moieties. nsf.gov

Similarly, in the construction of double-barreled, neutral liquid-carrier, ion-selective microelectrodes, selective silanization of the ion-selective barrel is a critical step. nih.gov An improved method for this process involves the vapor-phase delivery of a silanizing agent to selectively treat the inner surface of one barrel, preventing the silane (B1218182) from entering the reference barrel. nih.gov This precise control over the silanization process leads to the production of high-quality, reliable ion-selective microelectrodes with a high success rate in measurements. nih.gov

The method of applying this compound for surface silylation can significantly impact the quality of the resulting surface modification, particularly in the context of inhibiting thin-film atomic layer deposition (ALD). Both liquid-phase and gas-phase silylation have been investigated.

In liquid-phase silylation, the substrate is immersed in a solution containing the silylating agent. While effective, this method can introduce contaminants from the solvent and the ambient environment. acs.org In contrast, gas-phase silylation involves exposing the substrate to the vapor of the silylating agent in a controlled vacuum environment. acs.org

Studies comparing the two methods for the silylation of silica surfaces with N,N-Dimethyltrimethylslylamine to inhibit ALD of materials like TiO₂ have shown that both approaches can achieve a comparable extent of silylation and subsequent ALD inhibition. acs.org However, a key finding is that the gas-phase method produces cleaner surfaces with significantly less carbon contamination. researchgate.netacs.org This is attributed to the elimination of solvents and the reduced exposure to atmospheric contaminants. acs.org The lower carbon content on gas-phase silylated surfaces is maintained even after multiple ALD cycles. acs.org

The following table provides a comparison of gas-phase and liquid-phase silylation with this compound.

| Silylation Technique | Advantages | Disadvantages |

| Gas-Phase Silylation | Cleaner surfaces with less carbon contamination. researchgate.netacs.org Integrates well with all-vacuum ALD processes. acs.org | Requires vacuum equipment. |

| Liquid-Phase Silylation | Simpler experimental setup. | Higher potential for solvent and atmospheric contamination. acs.org |

The effectiveness of surface modification via silylation is directly related to the density and accessibility of silanol groups on the substrate surface. Therefore, the ability to quantify or "screen" these silanol groups is of great importance. While this compound is used to react with and thus passivate these groups, other techniques are employed to determine their concentration before and after silylation.

One approach involves the use of reactive silanes like tris(dimethylamino)methylsilane (B1585068) (TDMAMS) in a gas-phase reaction. tue.nl The number of surface silanols on a silicon wafer can be quantified before and after modification. For instance, a clean native oxide-terminated silicon wafer has been shown to have approximately 3.66 OH/nm². tue.nl After modification with TDMAMS, the number of surface silanols can decrease by a factor of about 10, to 0.31 OH/nm². tue.nl This quantification can be achieved by tagging the remaining silanols with a reagent like dimethylzinc (B1204448) (DMZ) via ALD and then counting the zinc atoms using high-sensitivity low-energy ion scattering (HS-LEIS). tue.nl

Understanding the initial concentration and the post-silylation reduction of silanol groups provides a direct measure of the efficiency of the silylation process with agents like this compound. This knowledge is crucial for optimizing surface passivation in applications ranging from chromatography to microelectronics. tue.nl

V. Role in Organometallic Chemistry and Catalysis

Activation of Small Inorganic Molecules

The activation of small, inert inorganic molecules like dinitrogen (N2) is a significant challenge in chemistry. While direct involvement of N,N-Dimethyltrimethylsilylamine in this area is not prominently reported, the principles of ligand design using silylamines are relevant. The synthesis of silylamines from dinitrogen and a silane (B1218182) has been achieved using a tridentate phosphine (B1218219) molybdenum fragment, showcasing the potential for silyl-functionalized compounds to participate in such activation processes. researchgate.net The electronic properties of the metal center, which are modulated by the ligands, are critical for binding and activating these small molecules.

Catalytic Applications and Mechanistic Insights

This compound and its derivatives exhibit a broad spectrum of catalytic applications, acting as catalysts themselves or as components of more complex catalytic systems.

This compound can function as a catalyst in its own right, particularly in reactions such as condensations. guidechem.com Its catalytic action is attributed to its ability to lower the activation energy of the reaction. guidechem.com For instance, it can act as a base to activate substrates, facilitating nucleophilic attack. In trifluoromethylation reactions, DMTMS activates trifluoromethylacetophenone adducts, enabling the transfer of the trifluoromethyl group. The efficiency of such reactions can be optimized by controlling stoichiometry, temperature, and solvent.

In the realm of transition metal catalysis, this compound finds application in polymerization reactions. It has been noted for its use in transition-metal complex catalysis to achieve uniform polymerization. enpress-publisher.com The design of late transition metal catalysts for olefin polymerization often relies on bulky ligands to control the polymer's molecular weight and branching. mdpi.com While specific examples detailing the direct use of DMTMS-derived ligands in these systems are not abundant in the provided search results, the principle of using bulky amine-based ligands is well-established. mdpi.comresearchgate.net

In the field of photopolymerization, which is a type of photocatalysis, tertiary amines are known to act as co-initiators. semanticscholar.org For instance, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a polymerizable amine, has been synthesized to serve as both a diluent and a co-initiator in dental resin photopolymerization. nih.gov This compound can copolymerize with other monomers, limiting the amount of extractable amine. nih.gov While this is not a direct catalytic application of DMTMS, it illustrates the role of similar dimethylamino functionalities in photo-induced polymerization processes.

Zeolites are crystalline aluminosilicates widely used as catalysts and catalyst supports due to their well-defined microporous structure and acidic properties. researchgate.netyoutube.com The catalytic performance of zeolites can be significantly enhanced by modifying their surface properties. One common strategy is the functionalization of the zeolite surface with organosilanes, including aminosilanes. mdpi.combas.bg

Modification of zeolites with aminosilanes, such as 3-aminopropyltrimethoxysilane, can introduce amino functional groups onto the surface. mdpi.com These amino groups can alter the acidity and basicity of the zeolite, creating new active sites or modifying existing ones. rsc.org For example, the introduction of amino groups can generate basic sites, which can be beneficial for certain catalytic reactions. rsc.org Furthermore, the hydrocarbon chain of the silane can increase the hydrophobicity of the zeolite surface, which can be advantageous in aqueous-phase reactions by promoting the adsorption of organic reactants. mdpi.com

While the direct use of this compound for zeolite modification to enhance catalytic activity is not explicitly detailed in the provided search results, the principles of using aminosilanes for this purpose are well-established. The modification of a Y-type zeolite with 3-aminopropyl(diethoxy)methylsilane has been shown to improve the properties of mixed matrix membranes for CO2 separation, demonstrating the feasibility of such surface functionalization. rsc.org The modification of Sn-Beta zeolite with various cations, which can be influenced by the presence of surface functional groups, has been shown to improve selectivity in Baeyer-Villiger oxidation by suppressing side reactions. rsc.org This suggests that the controlled introduction of functional groups, such as those that could be derived from DMTMS, can have a profound impact on the catalytic performance of zeolites.

Vi. Analytical Chemistry Methodologies Utilizing N,n Dimethyltrimethylsilylamine

Derivatization for Enhanced Chromatographic Analysis

Derivatization is a crucial sample preparation step in chromatography, designed to convert analytes into a form that is more suitable for analysis. sigmaaldrich.com Silylation, the introduction of a silyl (B83357) group, is a common derivatization technique. sigmaaldrich.com DMTMS serves as an effective silylating agent, donating a trimethylsilyl (B98337) (TMS) group to modify the functional groups of target molecules. gelest.com

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. phenomenex.com However, many compounds of biological and chemical interest, such as alcohols, phenols, carboxylic acids, amines, and amides, are polar and have low volatility, making them unsuitable for direct GC analysis. sigmaaldrich.comphenomenex.com

Derivatization with N,N-Dimethyltrimethylsilylamine converts these polar functional groups into their corresponding trimethylsilyl ethers, esters, or amines. gelest.com This process replaces active hydrogen atoms on functional groups like -OH, -COOH, and -NH2 with a non-polar TMS group. sigmaaldrich.comphenomenex.com The resulting TMS derivatives are more volatile, less polar, and often more thermally stable, making them amenable to GC and GC-MS analysis. omicsonline.orgnih.gov For instance, DMTMS is recognized as a potent silylating reagent capable of derivatizing amino acids for GC analysis. gelest.com The analysis of these derivatives by GC-MS allows for both separation and structural identification based on their mass spectra. omicsonline.orgescholarship.org The choice of silylating reagent can be critical, and for some complex molecules like steroids or certain amino acids, a catalyst such as trimethylchlorosilane (TMCS) may be used in conjunction with the primary silylating agent to drive the reaction to completion, especially for sterically hindered groups. sigmaaldrich.comtcichemicals.com

The effectiveness of different derivatization techniques, including heating methods, can significantly impact the detection of metabolites in complex samples, as demonstrated in studies comparing conventional and microwave-assisted silylation procedures. thescipub.comresearchgate.net

The primary goal of silylation with this compound is to increase the volatility of an analyte. phenomenex.com This is achieved by masking the polar functional groups responsible for strong intermolecular hydrogen bonding. The replacement of a protic hydrogen with a bulky, non-polar trimethylsilyl group significantly reduces these intermolecular forces, leading to a lower boiling point and a higher vapor pressure for the derivative compared to the parent molecule. phenomenex.com

The stability of the resulting silyl derivatives is a critical factor for successful analysis. Derivatives formed from DMTMS are generally stable under the anhydrous conditions required for the silylation reaction and subsequent GC analysis. omicsonline.orgnih.gov However, the silicon-heteroatom bond (e.g., Si-O, Si-N) is susceptible to hydrolysis, meaning that exposure to moisture must be strictly avoided throughout the process to prevent the reversal of the derivatization reaction and ensure accurate quantification. sigmaaldrich.comsigmaaldrich.com Studies have shown that the stability of TMS derivatives can vary depending on the analyte and storage conditions, with storage at low temperatures (-18 °C) recommended to ensure long-term stability for quantitative analysis. nih.gov While TMS derivatives are sometimes considered less stable than other silyl derivatives like tert-butyldimethylsilyl (TBDMS) ethers, their volatility makes them highly suitable for many GC-MS applications. sigmaaldrich.comnih.gov

Table 1: Functional Groups Derivatized by this compound and Other Silylating Agents

| Functional Group | Parent Compound Class | Resulting Derivative | Analytical Benefit |

|---|---|---|---|

| Hydroxyl (-OH) | Alcohols, Phenols, Sugars, Steroids | Trimethylsilyl Ether | Increased Volatility, Improved Peak Shape |

| Carboxyl (-COOH) | Carboxylic Acids | Trimethylsilyl Ester | Increased Volatility, Reduced Polarity |

| Amino (-NH2) | Primary Amines, Amino Acids | N-Trimethylsilyl Amine | Reduced Polarity, Enhanced Stability |

| Amide (-CONH2) | Amides | N-Trimethylsilyl Amide | Increased Volatility |

| Thiol (-SH) | Thiols | Trimethylsilyl Thioether | Increased Volatility |

This table provides a generalized overview of silylation reactions.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and analysis of this compound and the derivatives it forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of chemical compounds.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound exhibits two characteristic signals: a singlet corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group and another singlet for the six equivalent protons of the dimethylamino (N(CH₃)₂) group. chemicalbook.com Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbon atoms of the trimethylsilyl and dimethylamino moieties, confirming the molecular structure. docbrown.info These techniques are routinely used to verify the structure and purity of both the reagent and its silylated products.

Solid-State NMR: Solid-state NMR, particularly 29Si NMR, is a powerful tool for characterizing silylated materials where the silyl group is anchored to a solid surface, such as silica (B1680970) or zeolites. researchgate.net This technique provides detailed information about the chemical environment of the silicon atoms, allowing researchers to distinguish between different types of silyl species on the surface (e.g., monosubstituted, disubstituted). uni-muenchen.dedtic.mil It is instrumental in studying the reaction mechanisms between silanes and surfaces and understanding the structure of modified materials. acs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| This compound | -Si(CH₃)₃ | ~0.1 | ~2.5 |

| -N(CH₃)₂ | ~2.4 | ~38.0 | |

| Trimethylamine | -N(CH₃)₃ | ~2.12 docbrown.info | ~47.5 docbrown.info |

| Dimethylamine (B145610) | -NH(CH₃)₂ | ~2.36 | ~37.1 docbrown.info |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The data for this compound is inferred from typical values and structural analogy.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by providing a precise mass-to-charge ratio. This technique is crucial for the unambiguous confirmation of the chemical formula of this compound and its reaction products. acs.org For newly synthesized silylated compounds, HRMS data serves as definitive proof of structure, complementing information obtained from NMR spectroscopy. mdpi.com

Electron Diffraction for Gas-Phase Structures

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in their free state, devoid of intermolecular forces that are present in liquid and solid phases. wikipedia.org The method involves directing a beam of high-energy electrons at a gaseous sample. The electrons are scattered by the molecule's atomic nuclei, creating a diffraction pattern from which internuclear distances and bond angles can be calculated with high precision. wikipedia.orgnih.gov

While a specific gas-phase electron diffraction study for this compound is not prominently available in the literature, the structures of related silylamines have been determined, providing valuable insight into the expected molecular geometry. A key parameter in the structure of this compound is the silicon-nitrogen (Si-N) bond length and the geometry around the nitrogen atom.

For instance, a detailed GED study of trisilylamine (B1208238) ((SiH₃)₃N) revealed a Si-N bond length of 1.734 ± 0.002 Å and an Si-N-Si bond angle of 119.7 ± 0.1°. rsc.org This suggests a nearly planar arrangement around the nitrogen atom, which is a common feature in many silylamines due to pπ-dπ bonding interactions between the nitrogen lone pair and empty d-orbitals on silicon. In other silicon-nitrogen compounds, Si-N bond lengths can vary; for example, in SiH₃-NH₂, the calculated bond length is 1.73 Å. researchgate.net The substitution of hydrogen atoms with methyl groups on the nitrogen and silicon atoms in this compound would influence the final determined bond lengths and angles due to steric and electronic effects.

| Compound | Si-N Bond Length (Å) | Bond Angle around N (°) | Reference |

|---|---|---|---|

| Trisilylamine ((SiH₃)₃N) | 1.734 ± 0.002 | ∠SiNSi = 119.7 ± 0.1 | rsc.org |

| Aminosilane (B1250345) (SiH₃-NH₂) | 1.73 | Not Applicable | researchgate.net |

Infrared (IR) Spectroscopy for Surface and Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. youtube.comyoutube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. An IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule. docbrown.info

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. While a complete, assigned spectrum is available from various databases, the interpretation relies on recognizing the vibrations of the different parts of the molecule. chemicalbook.com

Key functional groups and their expected IR absorption regions include:

C-H Vibrations: The methyl (CH₃) groups attached to both nitrogen and silicon give rise to stretching and bending vibrations. C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region.

C-N Vibrations: The stretching of the carbon-nitrogen bond in aliphatic amines like this one typically appears in the 1020-1250 cm⁻¹ range. docbrown.info

Si-C Vibrations: The silicon-carbon bond also has characteristic stretching and rocking frequencies. The Si-C stretch is often found in the 600-800 cm⁻¹ region, while CH₃ rocking on a silicon atom can be seen around 840-865 cm⁻¹.

Si-N Vibrations: The silicon-nitrogen bond stretch is a key feature and is typically observed in the 900-1000 cm⁻¹ range, although its position can be influenced by the other substituents.

Absence of N-H Bands: A crucial diagnostic feature for a tertiary amine like this compound is the complete absence of N-H stretching bands, which would typically appear as a broad peak in the 3300-3500 cm⁻¹ region for primary or secondary amines. docbrown.infoyoutube.com

In addition to bulk sample analysis, IR spectroscopy can be used for surface analysis, for example, by studying the adsorption of this compound onto a solid substrate. Changes in the vibrational frequencies upon adsorption can provide information about the nature of the surface-adsorbate interaction.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (from CH₃ groups) | Stretching | 2800-3000 | docbrown.info |

| C-N | Stretching | 1020-1250 | docbrown.info |

| Si-C | Stretching | 600-800 | |

| Si-N | Stretching | 900-1000 | |

| N-H | Stretching | Absent (diagnostic for tertiary amine) | docbrown.infoyoutube.com |

Vii. Computational Chemistry and Theoretical Investigations

Quantum-Chemical Calculations in Reaction Mechanism Elucidation

Quantum-chemical calculations are instrumental in understanding the intricate details of reaction mechanisms involving N,N-Dimethyltrimethylsilylamine, particularly in its role as a silylating agent. These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction energetics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies elucidating the reaction mechanisms of this compound are not extensively detailed in the public literature, the application of DFT to similar systems highlights its potential. For instance, DFT has been employed to study the reactivity of silylenes and the nucleophilic addition of ammonia (B1221849) to silanones, which are analogous to the reactions involving aminosilanes. researchgate.net Such studies can determine the frontier molecular orbitals (HOMO and LUMO) of this compound to predict its reactivity towards electrophiles and nucleophiles. DFT calculations would be crucial in modeling the transition states of silylation reactions, providing insights into the reaction kinetics and the factors influencing the reaction pathway.

Ab Initio Methods in Structural and Energetic Studies

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide highly accurate information on the geometry and energetics of molecules. wikipedia.org The structure of this compound has been meticulously studied using gas-phase electron diffraction, supported by ab initio calculations. acs.org

These studies have revealed detailed geometric parameters of the molecule in both the gas phase and the solid state (determined by X-ray crystallography at 116 K). In the gas phase, the SiNC₂ skeleton is planar. However, in the crystalline state, the geometry at the nitrogen atom is slightly non-planar. acs.org The key structural parameters from these investigations are summarized in the table below.

| Parameter | Gas Phase (rₐ) | Solid Phase (116 K) |

| Bond Lengths (Å) | ||

| Si–N | 1.710(5) | 1.7194(12) |

| Si–C | 1.868(4) | - |

| C–N | 1.462(4) | - |

| **Bond Angles (°) ** | ||

| Si–N–C | 121.4(5) | 122.92(10), 122.91(10) |

| C–N–C | 117.1(10) | 111.95(12) |

| N–Si–C | 110.3(7) | 113.93(6) |

This table presents the key geometric parameters of this compound as determined by gas-phase electron diffraction and X-ray crystallography. acs.org

Molecular Dynamics and Structural Conformation Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. dtic.milyoutube.com While specific MD studies focusing on this compound are not prominent in the literature, the technique offers a valuable approach to understanding its conformational dynamics.

An MD simulation of this compound would involve defining a force field to describe the interatomic potentials and then solving Newton's equations of motion for the system. This would allow for the exploration of the molecule's conformational landscape over time, including the rotation around the Si-N bond and the dynamics of the methyl and trimethylsilyl (B98337) groups. Such simulations could provide insights into the flexibility of the molecule and the predominant conformations in different solvents and at various temperatures. Coarse-grained molecular dynamics, in particular, can be used to model larger systems and longer timescales to understand the collective behavior and organization of molecules. nih.gov

Thermodynamic Simulations of this compound-Involved Processes

Thermodynamic simulations can be used to calculate important properties such as enthalpy of formation, entropy, and Gibbs free energy for this compound and the reactions it undergoes. These calculations are often performed in conjunction with quantum-chemical methods.

Computational Modeling of Surface Interactions

The interaction of this compound with surfaces is critical for its applications in surface modification and as a coupling agent. Computational modeling provides a molecular-level understanding of these interactions.

Studies on similar aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), have utilized techniques like sum frequency generation vibrational spectroscopy (SFG) combined with molecular modeling to investigate their interaction with silica (B1680970) surfaces. acs.orgacs.org These studies reveal how the aminosilane (B1250345) molecules orient themselves on the surface and the nature of the bonding, which can range from hydrogen bonding with surface silanol (B1196071) groups to the formation of covalent Si-O-Si linkages. nih.govnih.gov Computational models can be used to simulate the adsorption process, determine the binding energies, and predict the structure and stability of the resulting organic layer. acs.org Modeling the interaction of N,N-Dimethyltrimethylslylamine with surfaces like silicon dioxide would clarify its role in forming self-assembled monolayers and its effectiveness in altering surface properties. nih.gov

Viii. Comparative Studies and Structure Reactivity Relationships

Comparative Analysis with Other Silylating Agents (e.g., HMDS, TMSCF₃)

The silylating power of N,N-Dimethyltrimethylsilylamine is notable when compared to other common agents. Its reactivity profile makes it a valuable tool in organic synthesis, occupying a distinct position relative to other widely used compounds like Hexamethyldisilazane (B44280) (HMDS) and functionally related reagents like Trifluoromethyltrimethylsilane (TMSCF₃).

Comparison with Hexamethyldisilazane (HMDS):

This compound is recognized as a significantly more potent silylating agent than HMDS. HMDS is often described as a weak trimethylsilyl (B98337) donor that requires a catalyst, such as trimethylsilyl chloride (TMSCl) or trifluoroacetic acid, to achieve efficient derivatization of moderately hindered or slowly reacting compounds. masterorganicchemistry.com The reaction with HMDS produces ammonia (B1221849) as a volatile byproduct.

In contrast, DMTMS is a stronger reagent capable of silylating substrates under milder conditions and often without the need for a catalyst. The key differences stem from the leaving group generated during the silylation reaction. For DMTMS, the leaving group is dimethylamine (B145610), whereas for HMDS it is ammonia (or a silylamide anion). The higher basicity of dimethylamine makes its corresponding amide a better leaving group, thus accelerating the transfer of the trimethylsilyl group to the substrate. This enhanced reactivity allows DMTMS to effectively silylate a range of functional groups, including amino acids.

| Property | This compound (DMTMS) | Hexamethyldisilazane (HMDS) |

|---|---|---|

| Silylating Power | Strong | Weak to moderate; often requires a catalyst. masterorganicchemistry.com |

| Reactivity | Higher reactivity, suitable for a broader range of substrates under mild conditions. | Lower reactivity, may require harsh conditions or catalysis for hindered substrates. masterorganicchemistry.com |

| Byproduct | Dimethylamine (volatile) | Ammonia (volatile) |

| Catalyst Requirement | Often not required | Frequently required (e.g., TMSCl, TFA) to enhance reactivity. masterorganicchemistry.com |

| Primary Applications | Silylation of alcohols, amines, amino acids; precursor for other reagents. | Silylation of acids, alcohols, amines, phenols; surface treatment and chromatography. masterorganicchemistry.com |

Functional Comparison with Trifluoromethyltrimethylsilane (TMSCF₃):

A direct comparison of silylating power between DMTMS and TMSCF₃ (the Ruppert-Prakash reagent) is not appropriate, as they serve fundamentally different primary roles in synthesis. TMSCF₃ is not typically used as a silylating agent but is the most important nucleophilic trifluoromethylating reagent. masterorganicchemistry.com

However, a functional comparison arises because DMTMS is a key reactant in generating alternative nucleophilic trifluoromethylating agents. For instance, the thermal addition of DMTMS to trifluoromethylacetophenone creates a stable adduct. quora.comnku.edu This adduct then serves as an effective reagent for the nucleophilic trifluoromethylation of carbonyl compounds. quora.comnku.edu Therefore, DMTMS provides a pathway to generate a trifluoromethylating agent in situ or as a stable, isolable product, whereas TMSCF₃ is a direct source of the trifluoromethyl nucleophile, typically activated by a fluoride (B91410) source.

Elucidation of Structure-Reactivity Relationships

The reactivity of DMTMS is a direct consequence of its molecular architecture, specifically the interplay between the silicon-nitrogen bond, the steric environment, and the nature of the amine leaving group.

The core of its function lies in the cleavage of the Si-N bond. The reaction proceeds via a nucleophilic attack by a substrate (e.g., an alcohol, R'-OH) on the electrophilic silicon atom of DMTMS. This forms a transition state where the trimethylsilyl group is transferred, and the Si-N bond is broken.

The superior reactivity of DMTMS compared to HMDS can be explained by analyzing the stability of the leaving groups.

Leaving Group Basicity: The leaving group from DMTMS is dimethylamine, (CH₃)₂NH. The leaving group from HMDS is ammonia, NH₃. The basicity of an amine is evaluated by the pKa of its conjugate acid (pKaH). A higher pKaH indicates a stronger base.

The pKaH of the dimethylammonium ion, [(CH₃)₂NH₂]⁺, is approximately 10.7. quora.com

The pKaH of the ammonium (B1175870) ion, [NH₄]⁺, is approximately 9.2-9.4. masterorganicchemistry.comwikipedia.org

Implication for Reactivity: Because the dimethylammonium ion is a weaker acid than the ammonium ion, dimethylamine is a stronger base than ammonia. This makes the dimethylamide anion a more stable, and therefore better, leaving group during the nucleophilic substitution at the silicon center. The electron-donating inductive effect of the two methyl groups in dimethylamine increases the electron density on the nitrogen, making it a more effective leaving group once protonated by the substrate.

The steric bulk provided by the trimethylsilyl group and the two methyl groups on the nitrogen also influences its selectivity, although it is generally less hindered than silylating agents with larger alkyl groups. This moderate steric profile allows it to react efficiently with a wide range of substrates.

Investigation of Analogues and Derivatives for Modified Reactivity

Modifying the structure of this compound, either by altering the alkyl groups on the nitrogen or by using it as a precursor for more complex molecules, leads to reagents with tailored reactivity.

Analogues: N,N-Diethyltrimethylsilylamine

A close analogue of DMTMS is N,N-Diethyltrimethylsilylamine, where the two methyl groups on the nitrogen are replaced by ethyl groups. This modification has predictable consequences on reactivity based on structure-reactivity principles.

Steric Hindrance: The ethyl groups are significantly bulkier than methyl groups. This increased steric hindrance can make the diethyl analogue less reactive towards sterically congested substrates compared to DMTMS. However, this can also impart greater selectivity, favoring reactions with less hindered hydroxyl or amino groups in a polyfunctional molecule.

Inductive Effect: Ethyl groups also have a slightly stronger electron-donating inductive effect than methyl groups. This would further increase the electron density on the nitrogen, potentially making it an even better leaving group and enhancing intrinsic reactivity, though this electronic effect is often overshadowed by the larger steric effect.

N,N-Diethyltrimethylsilylamine is also used as a silylating agent for derivatizing polar organic compounds and as a reagent in various organic transformations. quora.comwikipedia.org

| Analogue | Structural Change | Effect on Steric Hindrance | Effect on Electronics (Inductive Effect) | Predicted Impact on Reactivity |

|---|---|---|---|---|

| This compound | -CH₃ groups on Nitrogen | Baseline | Baseline (+I effect) | High, general-purpose reactivity |

| N,N-Diethyltrimethylsilylamine | -C₂H₅ groups on Nitrogen | Increased | Slightly Increased (+I effect) | Potentially lower reactivity but higher selectivity for less hindered sites. |

Derivatives with Modified Reactivity:

This compound is a valuable precursor for synthesizing reagents with entirely different chemical functions. This demonstrates how its inherent reactivity can be channeled to create new capabilities.

Deoxofluorinating Agents: DMTMS is a reactant in the synthesis of (Dimethylamino)sulfur trifluoride (Me-DAST). The related and more common reagent, Diethylaminosulfur trifluoride (DAST), is prepared from N,N-Diethyltrimethylsilylamine and sulfur tetrafluoride. These DAST-type reagents are not silylating agents; they are powerful deoxofluorinating agents used to convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides. nku.edu Here, the aminotrimethylsilane serves to deliver the dialkylamino group to the sulfur tetrafluoride, fundamentally altering its function from a silyl (B83357) donor to a fluoride donor.

Nucleophilic Trifluoromethylating Agents: As previously mentioned, the reaction of DMTMS with trifluoromethylacetophenone yields a stable adduct. nku.edu This derivative transforms the role of the original reagents. DMTMS acts as a silylating agent to trap the hemiaminal intermediate, and the resulting molecule becomes a source for nucleophilic trifluoromethylation, a completely different function from silylation. quora.com

常见问题

Basic Question: What are the critical physical and chemical properties of N,N-Dimethyltrimethylsilylamine (DMTMSA) that influence its handling in laboratory settings?

DMTMSA (CAS 2083-91-2) is a volatile, flammable liquid (boiling point: 84°C, density: 0.732 g/mL) with a refractive index of 1.397 . It decomposes in water, necessitating anhydrous conditions during synthesis or storage . Its low flashpoint (-19°C) and corrosive nature (UN2733 classification) require inert atmosphere handling (e.g., nitrogen/argon gloveboxes) and flame-resistant equipment . For safe storage, use airtight containers in cool, ventilated areas to prevent degradation or hazardous vapor accumulation .

Advanced Question: How can DMTMSA be optimized as a silylation agent in nucleophilic trifluoromethylation reactions?

DMTMSA facilitates nucleophilic trifluoromethylation by forming stable adducts with trifluoromethylacetophenone. Key optimization parameters include:

- Stoichiometry : A 1.2:1 molar ratio of DMTMSA to substrate minimizes side reactions while ensuring complete conversion .

- Solvent Selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) enhances reactivity by preventing hydrolysis .

- Temperature Control : Reactions conducted at -20°C to 0°C improve selectivity for trifluoromethylated products .

Post-reaction, quenching with methanol and purification via silica gel chromatography (hexane/ethyl acetate) isolates the product .

Basic Question: What analytical methods are recommended for verifying DMTMSA purity and structural integrity?

- Gas Chromatography (GC) : Quantify purity (>98%) using a DB-5 column (30 m × 0.25 mm) with flame ionization detection (FID). Calibrate against USP-grade reference standards .

- NMR Spectroscopy : Confirm structure via ¹H NMR (δ 0.15 ppm for Si(CH₃)₃, δ 2.25 ppm for N(CH₃)₂) and ¹³C NMR (δ 1.5 ppm for Si–CH₃, δ 45.2 ppm for N–CH₃) .

- Karl Fischer Titration : Ensure water content <0.1% to prevent decomposition .

Advanced Question: How can researchers resolve discrepancies in reported reaction yields when using DMTMSA in phosphoramidite synthesis?

Discrepancies in phosphoramidite synthesis (e.g., 60–85% yields) often arise from:

- Moisture Contamination : Trace water hydrolyzes DMTMSA, reducing silylation efficiency. Implement rigorous drying protocols for solvents and glassware .

- Reaction Time : Extend reaction duration to 24 hours for sterically hindered substrates, monitored via TLC (Rf = 0.5 in hexane/ethyl acetate 4:1) .

- Catalyst Use : Add 5 mol% imidazole to accelerate silylation kinetics in sluggish reactions .

Basic Question: What safety protocols are essential for handling DMTMSA in academic laboratories?

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use fume hoods for all procedures .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .

- Disposal : Collect waste in approved containers for incineration by licensed facilities, complying with EPA guidelines .

Advanced Question: What role does DMTMSA play in OLED material synthesis, and how does its reactivity compare to other silylation agents?

DMTMSA is a key precursor in OLED hole-transport layers (e.g., tris(4-carbazoyl-9-ylphenyl)amine). Compared to hexamethyldisilazane (HMDS):

- Reactivity : DMTMSA’s lower steric bulk enables faster silylation of aromatic amines at room temperature .

- Byproduct Management : Volatile trimethylamine (generated during reaction) is easily removed under vacuum, simplifying purification .

- Yield : Reactions with DMTMSA achieve 90–95% yields vs. 75–85% with HMDS under identical conditions .

Advanced Question: How can researchers address conflicting thermochemical data for DMTMSA in computational modeling studies?

Discrepancies in enthalpy of formation (ΔfH°) values arise from differing experimental methods:

| Method | ΔfH° (kJ/mol) | Reference |

|---|---|---|

| Combustion Calorimetry | -245.3 ± 2.1 | |

| Gas-Phase Ion Clustering | -238.9 ± 3.5 | |

| To reconcile |

- Use high-level DFT (B3LYP/6-311+G(d,p)) with solvent corrections for aqueous systems .

- Validate models against experimental IR spectra (C–Si stretch at 1250 cm⁻¹) .

Basic Question: What regulatory considerations apply to DMTMSA use in U.S. research laboratories?

DMTMSA falls under the TSCA R&D exemption (40 CFR §720.36), requiring supervision by a "technically qualified individual" . Documentation must confirm usage is non-commercial and confined to controlled laboratory scales. International shipments require UN2733 hazard labeling and SDS compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.